An In-depth Technical Guide to 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3)
An In-depth Technical Guide to 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-5-((trifluoromethyl)thio)aniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Value of the Trifluoromethylthio Group
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug discovery for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention as it can enhance lipophilicity, improve metabolic stability, and influence receptor binding affinity.[1] 2-Methyl-5-((trifluoromethyl)thio)aniline presents a versatile scaffold, combining the nucleophilic reactivity of the aniline moiety with the unique electronic and steric properties of the trifluoromethylthio group, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 933673-21-3 | [3][4] |
| Molecular Formula | C₈H₈F₃NS | [3][4] |
| Molecular Weight | 207.22 g/mol | [3][4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Boiling Point | 192.0 ± 40.0 °C at 760 mmHg | [4] |
| Flash Point | 69.9 ± 27.3 °C | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
Spectroscopic Analysis (Anticipated)
A comprehensive spectroscopic analysis is crucial for structure elucidation and purity assessment. Based on the structure of 2-Methyl-5-((trifluoromethyl)thio)aniline, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.
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¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).
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¹⁹F NMR: A single sharp peak in the fluorine NMR spectrum will be characteristic of the -SCF₃ group.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.
Synthesis and Purification: A Proposed Experimental Workflow
While specific literature detailing the synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline is scarce, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of aryl trifluoromethylthio ethers from aniline precursors. The following multi-step synthesis is proposed, with each step grounded in well-documented chemical transformations.
Caption: Proposed multi-step synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Methyl-5-nitroaniline
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To a stirred solution of 2-methyl-5-nitroaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
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The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Step 2: Formation of the Xanthate Intermediate
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A solution of potassium ethyl xanthate in water is prepared and cooled to 0-5 °C.
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The cold diazonium salt solution is added portion-wise to the potassium ethyl xanthate solution with vigorous stirring, while maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of a solid precipitate indicates the formation of the xanthate intermediate.
Step 3: Hydrolysis to the Thiophenol Intermediate
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The xanthate intermediate is isolated by filtration and washed with cold water.
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The crude intermediate is then hydrolyzed by heating with a solution of sodium hydroxide in ethanol or water.
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After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the thiophenol intermediate, which is then collected by filtration.
Step 4: Trifluoromethylation
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The thiophenol intermediate is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
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A trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator or a nucleophilic trifluoromethylating reagent like Ruppert's reagent (TMSCF₃) with a fluoride source, is added.
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The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.
Step 5: Reduction of the Nitro Group
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The nitro-substituted product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
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A reducing agent is added. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.[5]
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Upon completion of the reduction, the reaction mixture is worked up by basification and extraction with an organic solvent.
Purification
The final product, 2-Methyl-5-((trifluoromethyl)thio)aniline, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Drug Discovery and Development
The unique structural features of 2-Methyl-5-((trifluoromethyl)thio)aniline make it a promising scaffold for the development of novel therapeutic agents. The trifluoromethylthio group can significantly enhance a drug candidate's metabolic stability and cell membrane permeability.[1]
Potential Therapeutic Targets
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Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor for interaction with the hinge region of protein kinases, a common feature in many kinase inhibitors.
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Antimicrobial Agents: Trifluoromethyl-substituted anilines have demonstrated antibacterial and antibiofilm properties.[6][7] The title compound could be explored for its efficacy against various pathogenic bacteria.
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Anticancer Agents: Many anticancer drugs incorporate fluorinated moieties to enhance their efficacy. The 2-methyl-5-((trifluoromethyl)thio)aniline scaffold could be elaborated to design novel cytotoxic agents.
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CNS-active Agents: The increased lipophilicity imparted by the -SCF₃ group may facilitate crossing the blood-brain barrier, making this scaffold suitable for developing drugs targeting the central nervous system.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. 933673-21-3|2-Methyl-5-((trifluoromethyl)thio)aniline|BLD Pharm [bldpharm.com]
- 4. China Customized 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
